molecular formula C14H17ClN6O B15161686 N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea CAS No. 674301-85-0

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea

Cat. No.: B15161686
CAS No.: 674301-85-0
M. Wt: 320.78 g/mol
InChI Key: VIHUJYSJRFKGPZ-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea is a synthetic urea derivative characterized by a tetrazole ring and a chloro-substituted aromatic system. The compound features a 5-chloro-2-(2H-tetrazol-5-yl)phenyl group linked to a cyclohexylurea moiety. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry or agrochemical applications.

Properties

CAS No.

674301-85-0

Molecular Formula

C14H17ClN6O

Molecular Weight

320.78 g/mol

IUPAC Name

1-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]-3-cyclohexylurea

InChI

InChI=1S/C14H17ClN6O/c15-9-6-7-11(13-18-20-21-19-13)12(8-9)17-14(22)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,22)(H,18,19,20,21)

InChI Key

VIHUJYSJRFKGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea typically involves the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

a) N-(2-Chloro-4-pyridinyl)-N’-phenylurea (Forchlorfenuron)

  • Structure : A urea derivative with a chloro-substituted pyridine ring and a phenyl group.
  • Applications : Forchlorfenuron is a plant growth regulator, highlighting the role of urea derivatives in agrochemistry .

b) N-(2-Methylcyclohexyl)-N’-phenylurea (Siduron)

  • Structure : Combines a methylcyclohexyl group with a phenylurea.
  • Key Differences : Siduron lacks the tetrazole and chloro substituents, resulting in reduced aromaticity and electrophilic character compared to the target compound.
  • Applications : Used as a pre-emergence herbicide, emphasizing the importance of urea frameworks in herbicide design .

Tetrazole-Containing Compounds

a) 2-Chloro-N-[5-(5-Cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide

  • Structure : Features a tetrazole ring fused to a fluorophenyl group and an acetamide side chain.
  • Key Differences : The acetamide group and fluorine substituent differentiate it from the target compound’s urea linkage and chlorine atom.
  • Relevance : Demonstrates the versatility of tetrazole rings in modifying pharmacokinetic properties, such as metabolic stability .

b) 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

  • Structure : Combines benzoxazole, triazole-thione, and chloro-substituted phenyl groups.
  • Key Differences : The benzoxazole and triazole-thione systems introduce additional heterocyclic complexity absent in the target compound.
  • Research Findings : Exhibits antimicrobial activity, suggesting that chloro-aromatic systems paired with nitrogen-rich heterocycles enhance bioactivity .

Structural and Functional Analysis

Table: Comparative Analysis of Key Features

Compound Core Structure Substituents/Functional Groups Applications/Activity
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea Urea-linked tetrazole-phenyl Cl, tetrazole, cyclohexyl Inferred: Agrochemical/Pharmaceutical
Forchlorfenuron Urea-linked pyridine-phenyl Cl, pyridine Plant growth regulator
Siduron Urea-linked methylcyclohexyl Methylcyclohexyl Herbicide
2-Chloro-N-[5-(5-cyclopropyltetrazol... Acetamide-linked fluorophenyl F, cyclopropyl, acetamide Research compound
5-[2-(4-Chlorophenyl)benzoxazol... Benzoxazole-triazole-thione Cl, benzoxazole, triazole-thione Antimicrobial

Key Insights

  • Chloro Substituents : The presence of chlorine in aromatic systems (e.g., in the target compound and forchlorfenuron) enhances lipophilicity and resistance to oxidative degradation, critical for environmental persistence in agrochemicals .
  • Tetrazole vs. Triazole : Tetrazole rings (as in the target compound) offer higher acidity (pKa ~4–5) compared to triazoles, influencing hydrogen-bonding interactions in biological targets .
  • Urea Linkage : The urea group facilitates hydrogen bonding with enzymes or receptors, a feature exploited in both herbicides (e.g., siduron) and drug candidates .

Research Implications and Gaps

Further studies should focus on:

Synthesis Optimization : Leveraging crystallographic tools like SHELX for structural elucidation.

Biological Screening : Evaluating antimicrobial or plant-growth-modulating activity, as seen in related compounds .

SAR Studies : Systematically varying the tetrazole, urea, and cyclohexyl groups to refine activity.

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